molecular formula C27H26N4O6S2 B2929222 ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-57-3

ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2929222
CAS No.: 865248-57-3
M. Wt: 566.65
InChI Key: DLHRRYOCKPYLTP-OHYPFYFLSA-N
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Description

Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex benzothiazole derivative characterized by multiple functional groups, including an acetamido moiety, a sulfonamido substituent, and an ethyl ester linkage. The compound’s crystal structure, refined using programs like SHELX , reveals a planar benzothiazole ring system stabilized by intramolecular hydrogen bonds, while its supramolecular packing is influenced by intermolecular interactions such as N–H···O and C–H···π bonds, analyzed via graph set theory .

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S2/c1-4-37-25(33)16-31-23-14-11-19(28-18(3)32)15-24(23)38-27(31)29-26(34)21-7-5-6-8-22(21)30-39(35,36)20-12-9-17(2)10-13-20/h5-15,30H,4,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHRRYOCKPYLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of Acetamido Group: The acetamido group is introduced by reacting the intermediate with acetic anhydride.

    Introduction of Sulfonamido Group: The sulfonamido group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological studies to understand its interactions with various enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of a benzothiazole core with dual sulfonamido and acetamido substituents. Comparisons with analogous compounds highlight critical differences (Table 1):

Compound Name Core Structure Substituents Key Interactions (Hydrogen Bonds)
Ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole 6-Acetamido, 2-(4-methylbenzenesulfonamido)benzoyl, ethyl ester N–H···O (sulfonamido), C–H···π (benzothiazole)
Methyl 2-[(2E)-6-nitro-2-{[2-(benzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole 6-Nitro, 2-(benzenesulfonamido)benzoyl, methyl ester N–H···O (nitro), O–H···N (imine)
Ethyl 2-[(2Z)-5-chloro-2-{[2-(4-fluorobenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzimidazol-3-yl]acetate Benzimidazole 5-Chloro, 2-(4-fluorobenzenesulfonamido)benzoyl, ethyl ester N–H···F, Cl···π

Key Observations :

  • The Z-configuration of the imine group in the target compound enhances planarity, favoring π-stacking interactions absent in E-configuration analogs (e.g., methyl ester derivative) .
  • Replacement of benzothiazole with benzimidazole (third entry) alters hydrogen-bond donor-acceptor profiles due to nitrogen positioning, affecting solubility and binding affinity.
Physicochemical Properties

Comparative solubility, melting points, and logP values are summarized below (Table 2):

Compound Name Solubility (mg/mL, H₂O) Melting Point (°C) logP
This compound 0.12 218–220 3.2
Methyl 2-[(2E)-6-nitro-2-{[2-(benzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 0.08 230–232 2.8
Ethyl 2-[(2Z)-5-chloro-2-{[2-(4-fluorobenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzimidazol-3-yl]acetate 0.15 205–207 3.5

Key Observations :

  • The ethyl ester group in the target compound improves solubility compared to methyl esters due to increased hydrophobic surface area.
  • Nitro substituents (second entry) reduce solubility but elevate melting points via stronger dipole interactions.

Key Observations :

  • The target compound’s 4-methylbenzenesulfonamido group optimizes hydrophobic interactions and selectivity, outperforming nitro- or halogen-substituted analogs.
  • Acetamido at position 6 enhances hydrogen bonding to catalytic lysine residues, critical for potency .

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